3-Fluoro-2-methylcinnamic acid is an organic compound characterized by the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol. This compound is notable for its various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and industrial applications. It is classified as a cinnamic acid derivative, which are compounds derived from trans-cinnamic acid, known for their diverse biological activities and potential therapeutic properties.
The synthesis of 3-Fluoro-2-methylcinnamic acid typically involves a Knoevenagel condensation reaction between 3-fluoro-2-methylbenzaldehyde and malonic acid. This reaction is carried out in the presence of a base such as sodium ethoxide, often using ethanol as a solvent. The general reaction can be summarized as follows:
This method is efficient for laboratory-scale synthesis and can be adapted for industrial production through continuous flow reactors to enhance yield and purity.
3-Fluoro-2-methylcinnamic acid participates in several chemical reactions, including:
The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific biological targets within cells. It may modulate enzyme activities, disrupt cellular processes, and interact with cellular membranes. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions that could have therapeutic effects .
Research indicates that derivatives of cinnamic acids exhibit significant biological activities, including antimicrobial and anticancer properties, attributed to their ability to affect cellular signaling pathways and metabolic processes .
3-Fluoro-2-methylcinnamic acid has diverse applications across various fields:
3-Fluoro-2-methylcinnamic acid is a fluorinated and methylated derivative of cinnamic acid, characterized by the presence of both fluorine and methyl substituents on its aromatic ring. The compound belongs to the class of cinnamic acids (CHEBI:23252), defined by an acrylic acid (–CH=CH–COOH) group attached to a benzene ring [9]. Its systematic IUPAC name is (E)-3-(3-Fluoro-2-methylphenyl)prop-2-enoic acid, reflecting the trans (E) configuration of the alkene bond, the fluorine atom at the meta position (C3), and the methyl group at the ortho position (C2) relative to the propene chain attachment point [1].
The molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.178 g/mol [1]. Its structure combines two key pharmacophores: the cinnamic acid backbone (known for metabolic stability and hydrogen-bonding capability) and strategically placed substituents that modulate electronic and steric properties. The ortho-methyl group introduces steric hindrance near the carboxylic acid, potentially influencing conformational freedom and binding interactions, while the meta-fluorine atom significantly alters the ring’s electron distribution [4] [6].
Table 1: Structural and Identificatory Data for 3-Fluoro-2-methylcinnamic Acid
Property | Value |
---|---|
IUPAC Name | (E)-3-(3-Fluoro-2-methylphenyl)prop-2-enoic acid |
CAS Registry Number | 155814-23-6 |
Molecular Formula | C₁₀H₉FO₂ |
Molecular Weight | 180.178 g/mol |
MDL Number | MFCD06205416 |
Synonyms | 3-(3-Fluoro-2-methylphenyl)prop-2-enoic acid |
Table 2: Comparison with Selected Structural Analogs
Compound | CAS Number | Molecular Formula | Substituent Pattern |
---|---|---|---|
3-Fluoro-2-methylcinnamic acid | 155814-23-6 | C₁₀H₉FO₂ | 3-F, 2-CH₃ |
5-Fluoro-2-methylcinnamic acid | 773129-47-8 | C₁₀H₉FO₂ | 5-F, 2-CH₃ |
3-Fluoro-4-methylcinnamic acid | 261951-72-8 | C₁₀H₉FO₂ | 3-F, 4-CH₃ |
4-Fluoro-2-methylcinnamic acid | 773129-48-9 | C₁₀H₉FO₂ | 4-F, 2-CH₃ |
3-Fluorocinnamic acid | 458-46-8 | C₉H₇FO₂ | 3-F |
Cinnamic acid derivatives have been extensively studied for over a century due to their natural abundance and diverse bioactivities. Early research focused on naturally occurring hydroxylated or methoxylated variants (e.g., ferulic, caffeic, p-coumaric acids), recognized for antioxidant, antimicrobial, and anti-inflammatory properties [5] [6]. The strategic introduction of halogens (particularly fluorine) and alkyl groups (like methyl) into the cinnamic acid scaffold emerged as a significant synthetic focus in the late 20th and early 21st centuries, driven by the need to optimize pharmacokinetic properties and target specificity for pharmaceutical applications [4].
3-Fluoro-2-methylcinnamic acid itself gained prominence not as a final bioactive compound, but as a crucial chemical precursor in medicinal chemistry programs. Its significance is highlighted in the synthesis of advanced drug candidates, particularly vasopressin receptor antagonists. Researchers utilized it as a building block for constructing complex molecules like SRX246, a potent and selective human vasopressin V1a receptor antagonist. In this context, the meta-fluoro, ortho-methyl-substituted cinnamaldehyde derived from the acid was incorporated via a Staudinger cyclo-addition reaction to form the core of the target molecule [2]. The choice of this specific cinnamic acid derivative was underpinned by Structure-Activity Relationship (SAR) studies indicating that modifications at the meta-position of the phenyl ring (Zone B in the antagonist scaffold) were well-tolerated while maintaining high receptor affinity and selectivity [2]. This exemplifies the role of 3-fluoro-2-methylcinnamic acid as an enabling tool in CNS drug discovery, allowing the generation of candidates capable of crossing the blood-brain barrier.
The bioactivity profile of any cinnamic acid derivative is profoundly influenced by the nature, position, and electronic character of substituents on the aromatic ring. In 3-fluoro-2-methylcinnamic acid, the synergistic interplay between the electron-withdrawing fluorine atom at C3 and the electron-donating methyl group at C2 creates a distinct electronic environment impacting molecular interactions and physicochemical properties.
The combined effect of these substituents is evident in antimicrobial SAR studies on related cinnamic acid derivatives. Research on styryl oxadiazoles (cinnamic acid bioisosteres) revealed that halogen (F, Cl) substitution, particularly at the para position, often enhanced anti-tubercular activity (e.g., compound 17 with 4-F, IC₅₀ = 0.36 µg/mL vs M. tuberculosis H37Ra). While direct data for the 3-F,2-methyl pattern wasn't provided, studies consistently show that the position of fluorine critically matters (e.g., compound 24 with an unspecified fluoro pattern was inactive) [5] [6]. Furthermore, antifungal studies demonstrated that electron-withdrawing groups (like CN, NO₂) at positions ortho or para to the side chain enhanced activity against fungal CYP53A15, suggesting the electron-withdrawing nature of the meta-F in 3-fluoro-2-methylcinnamic acid could contribute positively in similar contexts, though modulated by the adjacent electron-donating methyl [5] [6].
Table 3: Impact of Ring Substituents on Biological Activity in Cinnamic Acid Derivatives
Substituent Pattern | Key Electronic Effect | Observed Biological Impact (Examples) | Reference |
---|---|---|---|
3-Fluoro-2-methyl | Mixed: -I (F) + +I (CH₃) | Maintained high nanomolar V1a affinity (Ki ~0.6-1.4 nM); CNS penetration feasible | [2] |
4-Fluoro | Strong -I (F) | Potent anti-TB activity in oxadiazole series (IC₅₀ = 0.36 µg/mL) | [5] |
2-Nitro / 4-Cyano | Strong -I, -R (NO₂, CN) | Optimal inhibition of fungal CYP53A15 & growth (e.g., C. lunatus growth 22-30%) | [5] [6] |
para-Carboxylic acid | Strong -I, -R (COOH) | Exceptional anti-TB activity (IC₅₀ = 0.045 µg/mL) | [5] |
para-Methoxy | Strong +R (OMe) | Generally inactive or weakly active in anti-TB screens (IC₅₀ > 30 µg/mL) | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7